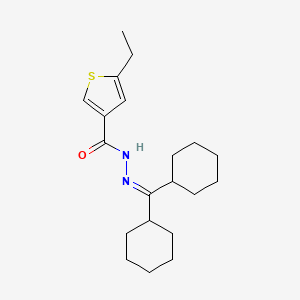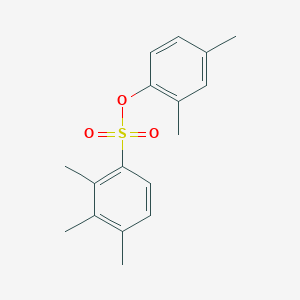![molecular formula C16H16ClFN2O B4644987 N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4644987.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as EFU-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EFU-2 belongs to the class of urea derivatives and has been found to possess interesting biological properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to have a protective effect on neurons and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to have a low toxicity profile. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea. One area of research could be to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to study its potential use in treating epilepsy and other neurological disorders. Additionally, more research could be done to understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea and to design experiments to study its effects.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to have potential therapeutic applications in various areas of research. It has been studied for its anticonvulsant, anti-inflammatory, and analgesic properties. N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to have a neuroprotective effect and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-11-2-7-14(10-15(11)18)20-16(21)19-9-8-12-3-5-13(17)6-4-12/h2-7,10H,8-9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIVTPTUAQGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4644941.png)
![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}thiourea](/img/structure/B4644947.png)



![3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4644972.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4645004.png)

![2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4645011.png)